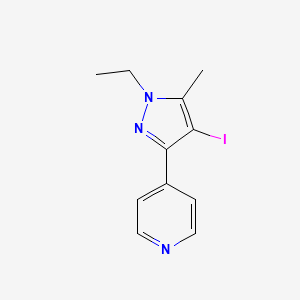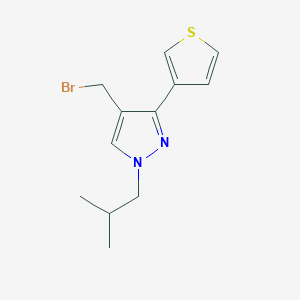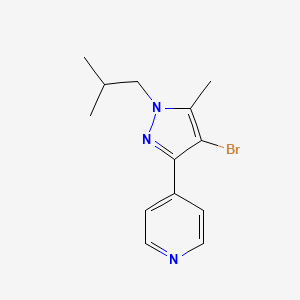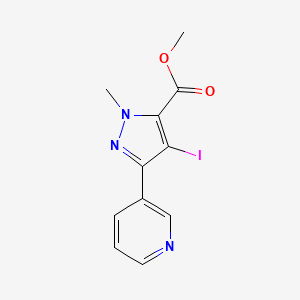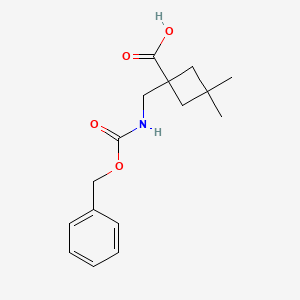
1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutan-1-carbonsäure
Übersicht
Beschreibung
1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Peptidanaloga
Diese Verbindung wird häufig bei der Synthese von Peptidanaloga verwendet. Peptidanaloga sind Variationen von natürlich vorkommenden Peptiden, die modifiziert wurden, um ihre biologische Aktivität zu verändern. Sie werden in therapeutischen Anwendungen eingesetzt, wie z. B. in der Hormontherapie oder als Enzyminhibitoren .
Vorstufen für optisch aktive Verbindungen
Die Verbindung dient als Vorstufe für die Synthese von optisch aktiven Aminosäuren. Diese sind entscheidend für die Herstellung von Proteinen, die spezifische biologische Aktivitäten haben können und bei der Herstellung von Arzneimitteln und biologisch aktiven Verbindungen verwendet werden .
Herstellung von Aminoalkoholen
Sie wird auch bei der Herstellung von Aminoalkoholen verwendet. Aminoalkohole sind Verbindungen, die sowohl eine Amin- als auch eine Alkoholgruppe enthalten. Sie sind wichtige Zwischenprodukte in der organischen Synthese und werden bei der Herstellung von Arzneimitteln und biologisch aktiven Molekülen verwendet .
Synthese von Diaminen
Die Verbindung kann zur Synthese von Diaminen verwendet werden, bei denen es sich um organische Verbindungen mit zwei Aminogruppen handelt. Diamine werden als Bausteine in der Polymersynthese verwendet und spielen auch eine Rolle bei der Herstellung von Spezialchemikalien .
Synthese von Lactamen
Lactame, bei denen es sich um cyclische Amide handelt, können aus dieser Verbindung synthetisiert werden. Lactame sind wichtige Zwischenprodukte bei der Herstellung verschiedener Pharmazeutika, darunter Antibiotika und antivirale Medikamente .
Zytotoxische Cyclodepsipeptidfragmente
Diese Verbindung wird bei der Synthese von Fragmenten zytotoxischer Cyclodepsipeptide wie Onchidin verwendet, das eine moderate zytotoxische Aktivität zeigt. Diese werden aufgrund ihrer Fähigkeit, das Zellwachstum zu hemmen, auf ihre potenzielle Verwendung in der Krebstherapie untersucht .
Chemische Modifikation von Pharmazeutika
Die Benzyloxycarbonylgruppe in der Verbindung ist eine Schutzgruppe, die bei der chemischen Modifikation von Pharmazeutika verwendet wird. Sie schützt empfindliche Aminogruppen während chemischer Reaktionen und wird später entfernt, um das Endprodukt zu erhalten .
Forschung in der organischen Chemie
Schließlich wird die Verbindung in der Forschung in der organischen Chemie verwendet, um Reaktionen an der benzylischen Position zu untersuchen, ein zentrales Forschungsgebiet für das Verständnis der chemischen Reaktivität und die Entwicklung neuer chemischer Reaktionen .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2)9-16(10-15,13(18)19)11-17-14(20)21-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTZIYQSZONHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


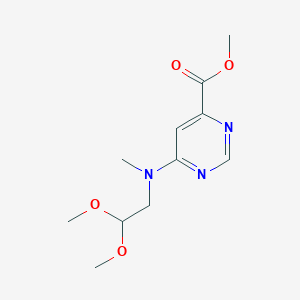

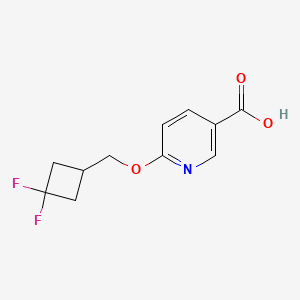

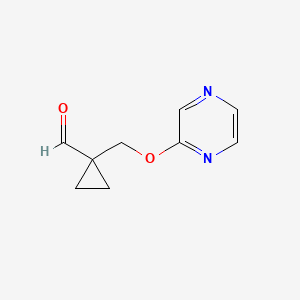


![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481880.png)
![7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481881.png)
